Manganese(II) acetate

Description

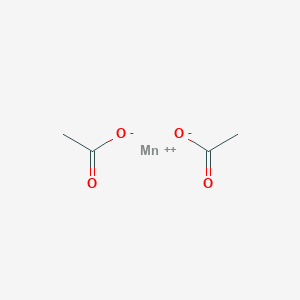

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

manganese(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Mn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGMEBQRZBEZQT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027279 | |

| Record name | Manganese(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Liquid, Brown crystals; [HSDB] | |

| Record name | Acetic acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL | |

| Record name | MANGANOUS ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.74, Red monoclinic crystals; MP 80 °C; density 1.59 g/cu cm; soluble in water and ethanol. /Tetrahydrate/ | |

| Record name | MANGANOUS ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

BROWN CRYSTALS | |

CAS No. |

638-38-0 | |

| Record name | Manganous acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V6E9Q2I0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MANGANOUS ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

manganese(ii) acetate synthesis from manganese carbonate

An In-depth Technical Guide to the Synthesis of Manganese(II) Acetate from Manganese Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Mn(CH₃COO)₂) is an important organometallic compound that serves as a versatile precursor and catalyst in numerous chemical processes.[1][2] It is commonly found as a pale pink, crystalline solid, typically in its tetrahydrate form (Mn(CH₃COO)₂·4H₂O).[3][4] Its applications are extensive, ranging from its use as an oxidation catalyst in the production of purified terephthalic acid (PTA), a drying agent for paints and coatings, a mordant in dyeing processes, a component in fertilizers, and a precursor for creating high-purity manganese oxides and other manganese-based materials.[1][5][6] This guide provides a comprehensive overview of the synthesis of this compound from manganese carbonate, detailing the underlying chemistry, experimental protocols, and purification strategies.

Chemical Principle

The synthesis of this compound from manganese carbonate is a straightforward acid-base reaction. Manganese(II) carbonate, a solid, reacts with acetic acid to form the soluble this compound, water, and carbon dioxide gas.[4][7] The evolution of CO₂ gas drives the reaction to completion.

The balanced chemical equation for this reaction is: MnCO₃(s) + 2CH₃COOH(aq) → Mn(CH₃COO)₂(aq) + H₂O(l) + CO₂(g) [4][8]

Caption: Core chemical reaction for this compound synthesis.

Experimental Protocols

The following sections detail the methodologies for synthesizing high-purity this compound tetrahydrate. The process involves the primary reaction followed by several purification and isolation steps.

General Synthesis Workflow

The overall process can be visualized as a multi-step workflow, starting from the raw material and culminating in the purified crystalline product. Key stages include the reaction itself, filtration to remove unreacted solids, solution purification, concentration to induce supersaturation, and finally, crystallization and drying.

Caption: General experimental workflow for the synthesis of this compound.

Protocol 1: Direct Synthesis from Manganese Carbonate

This protocol describes the direct reaction of manganese carbonate with acetic acid.

Materials:

-

Manganese(II) Carbonate (MnCO₃)

-

Glacial or Aqueous Acetic Acid (CH₃COOH)

-

Distilled or Deionized Water

-

Aqueous Ammonia (for purification, optional)

-

Activated Carbon (optional)

Equipment:

-

Glass Reactor with overhead stirrer, heating mantle, and condenser

-

Filtration apparatus (e.g., Büchner funnel with vacuum flask)

-

Rotary evaporator or distillation setup for concentration

-

Crystallization vessel with cooling capabilities

-

Centrifuge or filtration setup for crystal isolation

-

Drying oven or desiccator

Procedure:

-

Reactant Charging: In a glass reactor, charge the calculated amount of acetic acid. An excess of acetic acid (e.g., 2.0-2.5 times the theoretical molar amount) is recommended to ensure complete reaction.[9][10]

-

Reaction: Gradually add manganese(II) carbonate powder to the stirred acetic acid solution.[7] The reaction is often performed at an elevated temperature (e.g., 60-85°C) to increase the reaction rate.[1][10] A patent describes a temperature of 102 ± 2 °C.[9] The reaction progress is indicated by the cessation of CO₂ evolution. Continue stirring for 1.5-2 hours to ensure completion.[9]

-

Initial Filtration: After the reaction is complete, filter the hot solution to remove any unreacted manganese carbonate or insoluble impurities.[5][7] The use of activated carbon before filtration can help remove certain organic impurities or colored species.[1]

-

Solution Purification: For high-purity product, the filtrate can be further purified. One method involves adjusting the pH to 7.5-8 with aqueous ammonia, which co-precipitates impurities like iron, lead, and copper as hydroxides.[5] After pH adjustment, the solution should be filtered again.

-

Concentration: Concentrate the purified this compound solution by evaporation.[5] To prevent oxidation and decomposition, concentration under reduced pressure using a rotary evaporator is preferred.[11] The solution should be concentrated until its relative density reaches approximately 1.25-1.30.[1]

-

Crystallization: Transfer the hot, concentrated solution to a crystallization vessel and cool it slowly with stirring.[1] A controlled cooling profile, for example, from 40°C down to 20°C, is effective for forming well-defined crystals.[5] The crystallization process can take 13-15 hours.[1]

-

Isolation and Drying: Isolate the precipitated pink crystals of this compound tetrahydrate by filtration or centrifugation.[5][11] Wash the crystals with a small amount of cold, distilled water to remove the mother liquor. Dry the final product at a low temperature (e.g., 30-35°C) to prevent the loss of hydration water.[1]

Protocol 2: Synthesis via In-Situ Generated Manganese Carbonate

This method is useful when starting from a soluble manganese(II) salt, such as manganese(II) sulfate.

Procedure:

-

Precipitation of MnCO₃: Prepare an aqueous solution of manganese(II) sulfate (MnSO₄). In a separate vessel, prepare a solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[6][12] Add the carbonate solution to the stirred manganese sulfate solution to precipitate manganese(II) carbonate.

-

MnSO₄(aq) + Na₂CO₃(aq) → MnCO₃(s) + Na₂SO₄(aq)

-

-

Isolation of MnCO₃: Filter the resulting slurry to isolate the solid manganese(II) carbonate. Wash the precipitate thoroughly with distilled water to remove residual sodium sulfate.[6]

-

Synthesis of Mn(CH₃COO)₂: Use the freshly prepared, washed manganese carbonate cake in the procedure described in Protocol 1 , starting from step 1.

Data Presentation

The following tables summarize key quantitative parameters and properties related to the synthesis and the final product.

Table 1: Summary of Reaction and Process Parameters

| Parameter | Value / Range | Source(s) | Notes |

|---|---|---|---|

| Reaction Temperature | 60 - 104 °C | [1][9][10] | Higher temperatures increase reaction rate but may require reflux. |

| Acetic Acid Stoichiometry | 2.0 - 2.5x theoretical | [9] | Excess acid ensures complete conversion of MnCO₃. |

| Reaction Time | 1.5 - 2.0 hours | [9] | After final addition of reactant, to ensure completion. |

| Solution pH (Purification) | 7.5 - 8.0 | [5] | For precipitation of metal hydroxide impurities. |

| Solution Density (Pre-crystallization) | 1.25 - 1.30 kg/m ³ | [1] | Indicates sufficient concentration for crystallization upon cooling. |

| Crystallization Temperature | Cool from 40°C to 20°C | [5] | Slow, controlled cooling promotes larger, purer crystals. |

| Drying Temperature | 30 - 35 °C |[1] | Low temperature to preserve the tetrahydrate form. |

Table 2: Physical and Chemical Properties of this compound Tetrahydrate

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | Mn(CH₃COO)₂·4H₂O | [4][11] |

| Molar Mass | 245.09 g/mol | [11] |

| Appearance | Pale pink or rose-red crystalline solid | [1][3] |

| Common Name | Manganese Acetate | [4] |

| Hydration States | Anhydrous, dihydrate, tetrahydrate |[4] |

Purification Strategies

Achieving high purity is critical for many applications. The choice of purification strategy depends on the quality of the starting manganese carbonate and the required purity of the final product.

Caption: Logical workflow for this compound purification strategies.

-

Pre-Synthesis Purification: This involves purifying the manganese carbonate raw material before it enters the main reaction. Leaching the MnCO₃ with a dilute acid like nitric acid can effectively remove impurities such as calcium and chlorine.[5] This is followed by washing and drying the purified MnCO₃.

-

Post-Synthesis Purification: This is the more common approach where the manganese acetate solution is purified after the primary reaction. Adjusting the pH of the solution to a slightly alkaline value (7.5-8.0) effectively precipitates many common metal impurities like iron, lead, and copper as their respective hydroxides, which can then be removed by filtration.[5]

Safety Considerations

While this compound is widely used, it is important to handle it with appropriate care. It is considered an irritant and may cause skin and eye irritation.[2] Inhalation of dust should be avoided. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures, especially those involving heating or the evolution of gases, should be conducted in a well-ventilated fume hood.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Manganese Acetate for Chemical Industries [manglamchemicals.com]

- 3. This compound tetrahydrate - Manganese acetate formula [ceramic-glazes.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. sibran.ru [sibran.ru]

- 6. Page loading... [guidechem.com]

- 7. This compound - Crystal growing [en.crystalls.info]

- 8. Preparation of Manganese(III)acetate from Potassium Permanganate - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. CN102241581A - Method for preparing manganese acetate from electrolytic manganese metal leaching residue - Google Patents [patents.google.com]

- 10. Sciencemadness Discussion Board - Manganese Acetate... - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. CN1626495A - Method for preparing manganese acetate - Google Patents [patents.google.com]

- 12. Sciencemadness Discussion Board - Conversion of Manganese Sulphate to Acetate - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Physicochemical Properties of Manganese(II) Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of manganese(II) acetate tetrahydrate. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work.

Chemical Identity and General Properties

This compound tetrahydrate is a moderately water-soluble crystalline salt.[1] It is commonly encountered as a pale pink or light red, hygroscopic crystalline solid.[2][3] This compound serves as a precursor in various chemical syntheses, a catalyst in oxidation reactions, and a component in the production of materials for batteries and coatings.[4][5][6]

| Property | Value | References |

| Chemical Formula | Mn(CH₃COO)₂·4H₂O | [3][4] |

| Molecular Weight | 245.09 g/mol | [1][3][4][7] |

| Appearance | Pale pink or light red crystalline powder/solid | [1][3][4][6] |

| Odor | Faintly perceptible | [8] |

| CAS Number | 6156-78-1 | [3][9][10] |

Solubility

This compound tetrahydrate is highly soluble in water and also shows solubility in other polar solvents.[4][11]

| Solvent | Solubility | Temperature (°C) | References |

| Water | ~700 g/L | 20 | [9] |

| ~233 g/L | 25 | [2][8] | |

| Methanol | Soluble | Not Specified | [9][11] |

| Ethanol | Soluble | [9][11] | |

| Acetic Acid | Soluble | Not Specified | [9][11] |

The pH of a 50 g/L aqueous solution is approximately 7.0 at 20 °C.[2][8]

Thermal Properties

The thermal behavior of this compound tetrahydrate is characterized by its melting point and subsequent decomposition.

| Property | Value (°C) | Notes | References |

| Melting Point | 80 | [4][9] | |

| Decomposition Temperature | >300 | Decomposes to manganese oxide upon heating. | [1][5][7][8] |

Thermal decomposition studies indicate a multi-step process. The dehydration begins at approximately 20°C and occurs in two steps, with the second step being accompanied by melting around 120°C and the evolution of acetic acid.[12] Further heating leads to the formation of manganese oxides.[4][12]

Physical and Structural Properties

| Property | Value | Temperature (°C) | References |

| Density | 1.59 g/cm³ | Not Specified | [4][9] |

| 1.589 g/cm³ | 25 | [1][5][7] | |

| Crystal System | Monoclinic | Not Specified | [10][13] |

| Space Group | P2₁/c | Not Specified | [10][13] |

X-ray diffraction studies have confirmed the monoclinic crystal structure of this compound tetrahydrate.[10][13]

Spectroscopic Data

Spectroscopic analysis provides valuable information about the chemical structure and bonding within the compound.

| Technique | Key Features | References |

| Infrared (IR) Spectroscopy | Data available from various sources. | [3][14][15][16] |

| UV-Vis Spectroscopy | In a DMF-H₂O (10%) solution, a fresh solution exhibits a wide absorption band with an edge at 440 nm. After four hours, this band widens with a new absorption edge at 558 nm. | [17] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of this compound tetrahydrate.

Protocol 1: Determination of Melting Point

This protocol describes the determination of the melting point using a capillary melting point apparatus.

-

Sample Preparation:

-

Ensure the this compound tetrahydrate sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of approximately 3 mm by tapping the sealed end of the tube on a hard surface.[18]

-

-

Apparatus Setup:

-

Measurement:

-

For an unknown compound, a rapid preliminary heating (e.g., 10-20 °C/min) can be performed to determine an approximate melting range.[20]

-

For a precise measurement, set the starting temperature to about 15-20 °C below the expected melting point.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the melting point.[19][20]

-

Record the temperature at which the first signs of melting are observed (the solid begins to turn into a liquid).

-

Record the temperature at which the entire sample has completely melted into a clear liquid.[21]

-

The melting point is reported as a range between these two temperatures.

-

Protocol 2: Determination of Aqueous Solubility

This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound tetrahydrate in water.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound tetrahydrate to a known volume of deionized water in a sealed container (e.g., a flask or vial).

-

Agitate the mixture at a constant, controlled temperature using a shaker or magnetic stirrer. The temperature should be maintained, for example, at 20 °C or 25 °C.

-

Continue agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

Allow the mixture to stand undisturbed at the controlled temperature for a period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant liquid using a syringe fitted with a chemically inert filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with deionized water to a concentration suitable for the chosen analytical method.

-

Determine the concentration of manganese(II) ions in the diluted solution using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

Alternatively, the concentration of the acetate ion can be determined by High-Performance Liquid Chromatography (HPLC).

-

Calculate the original concentration of this compound tetrahydrate in the saturated solution based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

-

Protocol 3: Thermal Gravimetric Analysis (TGA)

This protocol describes the use of TGA to study the thermal decomposition of this compound tetrahydrate.

-

Instrument Setup:

-

Use a calibrated Thermogravimetric Analyzer.

-

Set the desired atmosphere (e.g., nitrogen or air) and flow rate.

-

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound tetrahydrate sample (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).

-

-

Measurement:

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

The resulting TGA curve will show distinct steps corresponding to the loss of water of hydration and subsequent decomposition of the anhydrous salt.

-

The temperatures at which these weight losses occur and the percentage of weight loss for each step can be determined from the curve.

-

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Aqueous Solubility Determination.

Caption: Workflow for Thermal Gravimetric Analysis.

References

- 1. americanelements.com [americanelements.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Manganese acetate tetrahydrate | C4H14MnO8 | CID 93021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Tetrahydrate [benchchem.com]

- 5. This compound = 99 6156-78-1 [sigmaaldrich.com]

- 6. This compound tetrahydrate - Manganese acetate formula [ceramic-glazes.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound TETRAHYDRATE | 6156-78-1 [chemicalbook.com]

- 11. This compound tetrahydrate, Mn 22% (typical) 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Crystal structure of manganese acetate tetrahydrate | Semantic Scholar [semanticscholar.org]

- 14. This compound TETRAHYDRATE(6156-78-1) IR Spectrum [chemicalbook.com]

- 15. This compound (638-38-0) IR Spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Determination of Melting Point [wiredchemist.com]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

Unveiling the Structure of Anhydrous Manganese(II) Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of anhydrous manganese(II) acetate (Mn(CH₃COO)₂), a compound of interest in catalysis and materials science. Anhydrous this compound exists in at least two polymorphic forms, α-Mn(CH₃COO)₂ and β-Mn(CH₃COO)₂, each possessing a unique three-dimensional coordination polymer structure. This document summarizes the crystallographic data and details the experimental protocols for the synthesis and characterization of these polymorphs, drawing from key scientific literature.

Introduction to the Polymorphs of Anhydrous this compound

Anhydrous this compound is a coordination polymer, a class of compounds formed by the linkage of metal centers by organic ligands to create extended networks. Unlike its hydrated counterparts, the anhydrous form presents distinct structural arrangements with direct implications for its physical and chemical properties. Two polymorphs, a two-dimensional α-form and a three-dimensional β-form, have been identified and characterized. Their synthesis is typically achieved through temperature-controlled solvothermal dehydration of hydrated this compound. The β-polymorph is notable for its unprecedented three-dimensional network featuring both six- and seven-coordinate manganese(II) centers.[1]

Crystallographic Data

The crystallographic parameters for the α and β polymorphs of anhydrous this compound are crucial for understanding their structural differences and for computational modeling. The following tables summarize the key crystallographic data for both polymorphs.

Table 1: Crystallographic Data for α-Mn(CH₃COO)₂

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.809(2) |

| b (Å) | 18.231(4) |

| c (Å) | 9.718(2) |

| α (°) | 90 |

| β (°) | 114.23(3) |

| γ (°) | 90 |

| Volume (ų) | 1421.3(5) |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.928 |

Table 2: Crystallographic Data for β-Mn(CH₃COO)₂

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.334(2) |

| b (Å) | 14.001(3) |

| c (Å) | 10.551(2) |

| α (°) | 90 |

| β (°) | 116.32(3) |

| γ (°) | 90 |

| Volume (ų) | 1368.5(5) |

| Z | 8 |

| Density (calculated) (g/cm³) | 2.001 |

Structural Description

α-Mn(CH₃COO)₂: A Two-Dimensional Coordination Polymer

The α-polymorph of anhydrous this compound features a two-dimensional layered structure. Within each layer, the manganese(II) ions are bridged by acetate ligands, forming a robust network. These 2D sheets are then stacked to form the bulk crystal structure. The coordination environment around the manganese centers in this polymorph is primarily octahedral.

β-Mn(CH₃COO)₂: An Unprecedented Three-Dimensional Network

The β-polymorph exhibits a more complex, three-dimensional covalently linked network.[1] A key feature of this structure is the presence of two distinct coordination environments for the manganese(II) centers: six-coordinate and seven-coordinate.[1] This variation in coordination number within the same crystal lattice is noteworthy and contributes to the unique topology of this polymorph. The intricate network of interconnected manganese centers and acetate bridges results in a dense and stable structure.

Experimental Protocols

The synthesis of the α and β polymorphs of anhydrous this compound is achieved through solvothermal methods, where the temperature of the reaction plays a critical role in determining the resulting polymorph.

Synthesis of Anhydrous this compound Polymorphs

Starting Material: this compound tetrahydrate (Mn(CH₃COO)₂·4H₂O)

General Procedure: A solvothermal dehydration process is employed. This compound tetrahydrate is heated in a suitable solvent under autogenous pressure. The specific polymorph obtained is dependent on the reaction temperature.

-

Synthesis of α-Mn(CH₃COO)₂: This polymorph is typically formed at lower solvothermal temperatures.

-

Synthesis of β-Mn(CH₃COO)₂: This polymorph is synthesized by heating a suspension of this compound tetrahydrate in a solvent such as acetonitrile in a sealed container at a higher temperature. Crystalline anhydrous bis(acetato)manganese(II) is isolated from superheated acetonitrile under autogenous pressure.[1]

Logical Workflow for Polymorph Synthesis:

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for determining the crystal structures of the α and β polymorphs.

Experimental Workflow for Crystal Structure Determination:

-

Crystal Mounting: A suitable single crystal of either the α or β polymorph is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise and absorption. The intensities of the reflections are integrated.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to obtain the best fit between the observed and calculated structure factors.

Conclusion

The existence of at least two distinct polymorphs of anhydrous this compound, the two-dimensional α-form and the three-dimensional β-form, highlights the structural diversity of this seemingly simple compound. The detailed crystallographic data and synthesis protocols presented in this guide provide a foundational understanding for researchers and professionals working with this material. The ability to selectively synthesize a specific polymorph through temperature control opens avenues for tuning the material's properties for various applications in catalysis, materials synthesis, and potentially in the development of novel pharmaceutical intermediates. Further research into the properties and applications of each polymorph is warranted.

References

Technical Guide: Solubility of Manganese(II) Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of manganese(II) acetate in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this compound, which is crucial for its application in synthesis, catalysis, and formulation. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Introduction

This compound (Mn(CH₃COO)₂) is a versatile chemical compound used in numerous applications, including as a catalyst in organic reactions, a precursor for the synthesis of manganese-based materials, and a nutrient source.[1][2] Its effectiveness in many of these applications is highly dependent on its solubility in the chosen reaction or formulation medium. This guide focuses on its solubility in organic solvents, a critical parameter for its use in non-aqueous systems. This compound is commonly available in its anhydrous form (Mn(CH₃COO)₂) and as a tetrahydrate (Mn(CH₃COO)₂·4H₂O).[1] Both forms exhibit distinct solubility profiles.

Solubility Data

The solubility of this compound is significantly influenced by the polarity of the solvent. It generally shows good solubility in polar protic solvents and is sparingly soluble in non-polar or weakly polar solvents.[3]

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for both anhydrous and tetrahydrate forms of this compound in select organic solvents.

Table 1: Quantitative Solubility of Anhydrous this compound

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Methanol | 15 | 4.76 |

| Methanol | 66.2 | 12.3 |

Data sourced from publicly available chemical databases.

Table 2: Quantitative Solubility of this compound Tetrahydrate

| Solvent | Temperature (°C) | Solubility (g / 100 mL of solvent) |

| Ethanol | ~20 | 2.4 |

Data derived from experimental observations reported in scientific forums.[4]

Qualitative Solubility Data

The qualitative solubility of this compound in a broader range of organic solvents is summarized below.

Table 3: Qualitative Solubility of this compound

| Solvent | Solubility |

| Acetic Acid | Soluble |

| Ethanol | Soluble[5][6] |

| Methanol | Soluble[2] |

| Acetone | Insoluble[5] |

| Benzene | Likely Poorly Soluble |

| Toluene | Likely Poorly Soluble |

Experimental Protocol: Determination of Solubility by Gravimetric Method

This section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass to determine the concentration of a solute in a saturated solution.[7][8]

3.1. Materials and Equipment

-

This compound (anhydrous or tetrahydrate, as required)

-

Organic solvent of interest (e.g., ethanol, methanol)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Conical flasks with stoppers

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.2 µm pore size)

-

Glass syringes

-

Pre-weighed glass vials with caps

-

Drying oven

-

Desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

Allow the solution to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a glass syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed glass vial. Record the exact volume of the solution transferred.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

Place the vial with the lid removed in a drying oven set to a temperature that will evaporate the solvent without decomposing the this compound (e.g., 60-80 °C).

-

Continue drying until all the solvent has evaporated and the mass of the vial with the dried solute is constant.

-

Cool the vial in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.

-

Record the final constant mass of the vial and the dried this compound.

-

3.3. Data Calculation

-

Mass of the solvent: (Mass of vial + solution) - (Mass of vial + dried solute)

-

Mass of the dissolved solute: (Mass of vial + dried solute) - (Mass of empty vial)

-

Solubility: (Mass of dissolved solute / Mass of solvent) x 100

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Conclusion

The solubility of this compound in organic solvents is a critical factor for its application in various fields. This guide provides the currently available quantitative and qualitative data, demonstrating a clear preference for polar protic solvents. For solvents where data is unavailable, the provided gravimetric method offers a reliable experimental protocol for its determination. The information and methodologies presented herein are intended to support researchers and professionals in the effective use of this compound in their work.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound CAS#: 638-38-0 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Crystal growing [en.crystalls.info]

- 6. This compound tetrahydrate [chemister.ru]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

Manganese(II) Acetate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth overview of manganese(II) acetate, a compound of interest for researchers, scientists, and professionals in drug development. It covers critical safety information, physicochemical properties, and relevant experimental contexts.

Chemical Identification and Properties

This compound is available in both anhydrous and tetrahydrate forms. The Chemical Abstracts Service (CAS) numbers for these are:

A summary of the key physicochemical data is presented below.

| Property | This compound (anhydrous) | This compound tetrahydrate |

| Linear Formula | (CH₃COO)₂Mn | (CH₃COO)₂Mn · 4H₂O[4] |

| Molecular Weight | 173.03 g/mol | 245.09 g/mol [3][4] |

| Appearance | - | Light red solid[1] |

| Odor | No information available[1] | No information available[1] |

| Solubility | Water soluble[1] | Water soluble[1] |

| Stability | Stable under normal temperatures and pressures; Hygroscopic | Stable under normal conditions[1] |

| Recommended Storage | - | 15 – 25 °C in a dry place[2] |

Safety Data Sheet Summary

The following tables summarize the critical safety information for both anhydrous and tetrahydrate forms of this compound, based on available Safety Data Sheets (SDS).

Hazard Identification and Classification

| Hazard Statement | Classification (Anhydrous) | Classification (Tetrahydrate) |

| Acute Oral Toxicity | May be harmful if swallowed (LD50, rat: 2940 mg/kg) | May be harmful if swallowed[1] |

| Skin Corrosion/Irritation | Irritating to skin | Causes skin irritation (Category 2)[3] |

| Serious Eye Damage/Eye Irritation | Irritating to eyes | Causes serious eye irritation (Category 2)[3] |

| Respiratory System | Irritating to respiratory system | May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[3] |

| Reproductive Toxicity | Possible risk of impaired fertility; Possible risk of harm to the unborn child | Shall not be classified as a reproductive toxicant[2] |

| Chronic Exposure | Limited evidence suggests that repeated or long-term occupational exposure may produce cumulative health effects.[5] | - |

First Aid Measures

| Exposure Route | First Aid Procedures |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] Do NOT induce vomiting. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |

Fire Fighting and Handling

| Aspect | Recommendations |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[1] |

| Specific Hazards | Thermal decomposition can lead to release of irritating gases and vapors.[1] Combustible solid which burns but propagates flame with difficulty.[5] Dust clouds may form an explosive mixture with air.[5] |

| Safe Handling | Do not eat, drink or smoke when using this product.[1] Avoid dust formation.[2] Provide appropriate exhaust ventilation at places where dust is formed.[3] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. |

| Personal Protective Equipment | Wear suitable protective clothing, gloves and eye/face protection. Safety glasses with side-shields conforming to EN166 or NIOSH approved standards are recommended.[3] |

Experimental Protocols and Applications

This compound serves as a precursor in various research and development applications, particularly in materials science and catalysis. A representative experimental workflow for the synthesis of manganese oxide nanoparticles is detailed below.

Synthesis of Manganese Oxide Nanoparticles

This protocol outlines a general method for the synthesis of manganese oxide (MnO) nanoparticles using this compound as a precursor.

Methodology:

-

Precursor Solution Preparation: A solution of this compound is prepared in a suitable solvent, such as a polyol (e.g., diethylene glycol), at a specific concentration.

-

Thermal Decomposition: The precursor solution is heated to a high temperature under an inert atmosphere (e.g., nitrogen or argon) to induce thermal decomposition of the this compound.

-

Nucleation and Growth: As the temperature increases, the this compound decomposes, leading to the nucleation and subsequent growth of manganese oxide nanoparticles. The reaction temperature and time are critical parameters that influence the size and morphology of the resulting nanoparticles.

-

Purification: After the reaction is complete, the nanoparticle solution is cooled to room temperature. The nanoparticles are then typically isolated and purified by centrifugation and washing with a solvent like ethanol to remove any unreacted precursors and byproducts.

-

Characterization: The synthesized manganese oxide nanoparticles are then characterized using various techniques such as Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystal structure, and other spectroscopic methods to confirm their composition and properties.

Role in Signaling Pathways

While manganese is an essential trace element and plays a role in various biological processes, the direct involvement of this compound in specific signaling pathways is primarily contextual, often as a source of manganese ions (Mn²⁺) in experimental settings. Mn²⁺ can influence signaling pathways by acting as a cofactor for enzymes or by mimicking other divalent cations like Ca²⁺ or Mg²⁺.

For instance, in neurobiological research, Mn²⁺ is used as a contrast agent in Magnetic Resonance Imaging (MRI) for manganese-enhanced MRI (MEMRI) to trace neuronal pathways. This application relies on the uptake of Mn²⁺ through voltage-gated calcium channels.

References

A Technical Guide to the Thermal Decomposition of Manganese(II) Acetate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the thermal decomposition of manganese(II) acetate, focusing on the critical parameters that govern its transformation into manganese oxides. This compound, commonly found as a tetrahydrate (Mn(CH₃COO)₂·4H₂O), is a vital precursor in the synthesis of various manganese-based materials used in catalysis, battery technology, and electronics.[1][2] Understanding its thermal behavior is paramount for controlling the stoichiometry, phase, and morphology of the final product.

Thermal Decomposition Data Summary

The thermal decomposition of this compound is a multi-stage process that is highly dependent on the surrounding atmosphere and the hydration state of the salt. The process typically involves an initial dehydration step followed by the decomposition of the anhydrous acetate into manganese oxides. The exact nature of the final oxide product is dictated by the presence or absence of an oxidizing agent like air.

The quantitative data from thermogravimetric (TG) and differential thermal analysis (DTA) studies are summarized below.

| Compound Form | Atmosphere | Temperature Range (°C) | Process | Primary Solid Product(s) | Gaseous Products | Citations |

| Mn(CH₃COO)₂·4H₂O | Air or Inert | ~80 - 120 °C | Dehydration | Mn(CH₃COO)₂ | H₂O | [1][3] |

| Anhydrous Mn(CH₃COO)₂ | Air (Oxidizing) | ~210 - 350 °C | Oxidative Decomposition | Mn₃O₄ (Hausmannite) | CO₂, H₂O, Acetic Acid | [1][3][4] |

| Anhydrous Mn(CH₃COO)₂ | Nitrogen (Inert) | > 300 °C | Thermal Decomposition | MnO (Manganosite) | Acetone, CO, CO₂, Acetic Acid | [3][5] |

Note: The decomposition of anhydrous this compound is reported to begin above 300°C.[6][7] Some studies indicate the process can start at lower temperatures (~210°C) and may involve the formation of complex intermediates.[1][3]

Decomposition Pathway

The thermal degradation of this compound tetrahydrate proceeds through distinct, sequential steps.

-

Dehydration: The process begins with the loss of the four molecules of water of hydration. This typically occurs in the temperature range of 80°C to 120°C, yielding the anhydrous form of this compound.[1] Some detailed studies suggest this dehydration can occur in two consecutive steps, starting at temperatures as low as 20°C and being accompanied by melting at 120°C.[3]

-

Decomposition of Anhydrous Salt: The subsequent decomposition of the anhydrous Mn(CH₃COO)₂ is critically influenced by the atmospheric conditions.

-

In an oxidizing atmosphere (Air): The acetate decomposes to form manganese(II,III) oxide (Mn₃O₄).[1][3] This exothermic process generally occurs at temperatures above 300°C.[4]

-

In an inert atmosphere (Nitrogen): The decomposition yields manganese(II) oxide (MnO) as the final solid product.[3] The gaseous byproducts in an inert atmosphere are more complex and can include acetone, carbon monoxide, carbon dioxide, and acetic acid.[3]

-

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following protocol outlines a representative method for analyzing the thermal decomposition of this compound using TGA, often coupled with Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) for a more complete picture.[3]

Objective: To determine the temperature ranges and corresponding mass losses for the dehydration and decomposition of this compound tetrahydrate.

1. Instrumentation:

-

A calibrated Thermogravimetric Analyzer (TGA), preferably with simultaneous DTA/DSC capabilities.

-

High-precision microbalance (integrated within the TGA).

-

Gas flow controllers for air and nitrogen.

2. Materials:

-

This compound tetrahydrate (Mn(CH₃COO)₂·4H₂O) sample.

-

High-purity air and nitrogen gas.

-

Alumina or platinum crucibles (e.g., 150 µL capacity).[8][9]

3. Procedure:

-

Sample Preparation: Accurately weigh 10-15 mg of the this compound tetrahydrate powder into a clean, tared TGA crucible.[5] Ensure an even, thin layer of the sample at the bottom of the crucible to promote uniform heating.

-

Instrument Setup:

-

Thermal Program:

-

Data Acquisition: Record the sample mass, sample temperature, and heat flow (if using TGA-DSC) as a function of time throughout the experiment.

4. Data Analysis:

-

Plot the sample mass (or mass percentage) versus temperature to obtain the TG curve.

-

Calculate the first derivative of the TG curve (d(mass)/dT) to generate the Derivative Thermogravimetry (DTG) curve. The peaks on the DTG curve correspond to the points of maximum mass loss rate, clearly identifying individual decomposition steps.

-

Determine the onset and end temperatures for each distinct mass loss event from the TG curve.

-

Quantify the percentage mass loss for each step and compare it with the theoretical mass loss calculated from the stoichiometry of the proposed reactions (e.g., loss of 4 H₂O, decomposition to Mn₃O₄ or MnO).

References

- 1. This compound Tetrahydrate [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. grokipedia.com [grokipedia.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. epfl.ch [epfl.ch]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to Manganese(II) Acetate and Manganese(III) Acetate for Researchers and Drug Development Professionals

Introduction: Manganese acetates, existing primarily in the +2 and +3 oxidation states, are pivotal reagents in chemical synthesis and industrial processes. While sharing the same acetate ligand, the difference in the oxidation state of the central manganese atom imparts dramatically different chemical properties and reactivity. Manganese(II) acetate typically serves as a precursor or catalyst, whereas manganese(III) acetate is a powerful one-electron oxidizing agent, widely employed in radical chemistry. This guide provides an in-depth comparison of their properties, synthesis, and applications, tailored for professionals in research and drug development.

Core Properties: A Comparative Overview

The fundamental differences between this compound and manganese(III) acetate begin with their physical and chemical properties. These are summarized below for easy comparison.

| Property | This compound | Manganese(III) Acetate |

| Chemical Formula | Anhydrous: Mn(CH₃COO)₂ Tetrahydrate: Mn(CH₃COO)₂·4H₂O | Anhydrous: Mn(CH₃COO)₃ Dihydrate: Mn(CH₃COO)₃·2H₂O |

| Molar Mass | Anhydrous: 173.03 g/mol [1] Tetrahydrate: 245.09 g/mol [2] | Anhydrous: 232.07 g/mol [3][4] Dihydrate: 268.10 g/mol [5][6] |

| Appearance | White to pale pink crystals or powder[7][8] | Brown solid or powder[6][9] |

| Density | Anhydrous: 1.74 g/cm³[7][10] Tetrahydrate: 1.59 g/cm³[7][10] | ~1.05 - 1.27 g/cm³[6] |

| Melting Point | Anhydrous: 210 °C[7] Tetrahydrate: ~80 °C (dehydration)[2][7] | Decomposes on heating[11] |

| Solubility | Soluble in water, methanol, ethanol, and acetic acid.[2][7][12] | Soluble in acetic acid; reacts with or decomposes in water.[9][13] |

| Oxidation State | Mn(II) | Mn(III) |

| Primary Role | Catalyst, precursor, fertilizer, desiccant.[1][7][12][14] | Strong one-electron oxidizing agent.[6][9][15] |

| Stability | Anhydrous form is sensitive to air and moisture.[2] Aqueous solutions can oxidize in air.[8][10] | The dihydrate is more stable for storage than the anhydrous form.[16] |

| Structure | Octahedral Mn(II) center, often forming coordination polymers.[2][7] | Oxo-centered trimer structure, [Mn₃O(OAc)₆]⁺.[6][9] |

Chemical Reactivity and Applications in Synthesis

The synthetic utility of these two compounds diverges significantly due to the difference in manganese's oxidation state.

This compound: As a stable Mn(II) salt, its applications are broad but less aggressive than its Mn(III) counterpart.

-

Catalyst: It serves as an effective catalyst for various oxidation reactions, such as the conversion of alcohols to aldehydes or ketones.[17] It is a key catalyst, often with cobalt acetate, for the high-temperature oxidation of xylene in the production of purified terephthalic acid (PTA), a polyester precursor.[14][18]

-

Precursor: It is a common starting material for the synthesis of other manganese compounds, including manganese oxides (for batteries and catalysts) and manganese(III) acetate itself.[2][17]

-

Other Applications: It is also used as a desiccant in paints and varnishes, a mordant in textile dyeing, and as a micronutrient in fertilizers and animal feed.[1][2][12]

Manganese(III) Acetate: This compound is a potent and selective one-electron oxidizing agent, a property that has made it a cornerstone of modern radical organic synthesis.[6][15][19]

-

Radical Generation: Its primary function is to oxidize substrates via a single-electron transfer (SET) mechanism. It is particularly effective at oxidizing enolizable carbonyl compounds (like β-ketoesters and malonates) to generate α-oxoalkyl radicals.[9][15][20]

-

C-C and C-Heteroatom Bond Formation: These generated radicals can then participate in a wide array of reactions, including intermolecular and intramolecular additions to alkenes and alkynes. This strategy is a powerful tool for constructing complex carbocyclic and heterocyclic frameworks.[16][20][21]

-

Oxidative Cyclizations: Manganese(III) acetate is renowned for its ability to initiate oxidative radical cyclizations, which are key steps in the synthesis of numerous natural products and biologically active molecules, such as γ-lactones.[22][23][24]

The distinct roles of these two reagents in organic synthesis are visualized in the workflow below.

Caption: Workflow comparing the primary applications of Mn(II) and Mn(III) acetate.

Experimental Protocols

Detailed and reliable experimental procedures are critical for reproducible research. Below are standard laboratory protocols for the synthesis of both manganese acetates.

Protocol 1: Synthesis of this compound Tetrahydrate

This method involves the reaction of a manganese(II) salt, such as manganese(II) carbonate, with acetic acid.[2][7]

Materials:

-

Manganese(II) carbonate (MnCO₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Aqueous ammonia (for pH adjustment)

Procedure:

-

In a fume hood, prepare a 20% aqueous solution of glacial acetic acid.

-

Slowly add manganese(II) carbonate to the acetic acid solution at room temperature with constant stirring. A liquid-to-solid ratio of approximately 1.5:1 is recommended. Effervescence (CO₂ evolution) will occur. Continue adding MnCO₃ until the effervescence ceases, indicating the neutralization of the acid.[2]

-

Filter the resulting solution to remove any unreacted carbonate or impurities.

-

Gently heat the filtrate to approximately 40°C to concentrate the solution.

-

Cool the solution to 20°C while stirring. Adjust the pH to 7.5-8.0 using aqueous ammonia to initiate precipitation.[2]

-

Allow the precipitate to mature for 20-30 minutes.

-

Collect the pale pink crystals of Mn(CH₃COO)₂·4H₂O by vacuum filtration.

-

Wash the crystals with a small amount of cold, saturated manganese acetate solution and then with a minimal amount of cold deionized water.

-

Dry the product in a desiccator or a low-temperature oven.

Protocol 2: Synthesis of Manganese(III) Acetate Dihydrate

This is a common and reliable method involving the oxidation of this compound with potassium permanganate in glacial acetic acid.[6][9][25]

Materials:

-

This compound tetrahydrate (Mn(OAc)₂·4H₂O)

-

Potassium permanganate (KMnO₄), finely ground

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Ether (for washing)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer in a fume hood.

-

Add 428.7 g of Mn(OAc)₂·4H₂O to 3000 mL of glacial acetic acid in the flask.

-

Heat the mixture to 110°C with stirring to dissolve the salt.

-

Once the temperature is stable at 110°C, add 68.2 g of finely ground KMnO₄ in small portions through the condenser over a period of 20 minutes. The solution will turn a deep brown color.[25]

-

Maintain the reaction mixture at 110°C for an additional 20 minutes after the addition is complete.

-

Cool the reaction mixture and pour it into 750 mL of deionized water.

-

Allow the mixture to stand overnight to fully crystallize.

-

Collect the brown crystals of Mn(OAc)₃·2H₂O by vacuum filtration.

-

Wash the product with ether and allow it to air dry.

The following diagram illustrates the synthetic pathway from the stable Mn(II) precursor to the Mn(III) oxidant.

Caption: Synthetic pathway for the oxidation of Mn(II) to Mn(III) acetate.

Mechanism of Action: Oxidative Radical Cyclization

To illustrate the unique capability of manganese(III) acetate, the mechanism for the formation of a γ-lactone from an alkene and a compound with an enolizable proton (like acetic acid or a malonate) is presented. This reaction is a hallmark of Mn(III) acetate's utility in complex molecule synthesis.[24]

The key steps are:

-

Enolization & Oxidation: The carbonyl compound enolizes, and Mn(III) performs a single-electron oxidation to form a manganese(II) species and a carboxymethyl radical (•CH₂COOH).

-

Radical Addition: The generated radical adds to the double bond of the alkene, forming a new carbon-carbon bond and a new radical intermediate.

-

Oxidation & Cyclization: This new radical is oxidized by a second equivalent of Mn(III) to a carbocation.

-

Lactonization: The intramolecular trapping of the carbocation by the carboxylic acid group leads to the formation of the stable γ-lactone ring.

This signaling pathway is visualized below.

Caption: Signaling pathway for Mn(III) acetate-mediated oxidative lactonization.

This compound and manganese(III) acetate are distinct chemical entities with profoundly different applications in chemical synthesis. Mn(II) acetate is a versatile precursor and catalyst used in large-scale industrial processes, while Mn(III) acetate is a specialized and powerful oxidizing agent that enables elegant and complex bond formations through radical pathways. For researchers in drug discovery and development, a thorough understanding of these differences is essential for selecting the appropriate reagent to achieve desired synthetic transformations, particularly in the construction of complex molecular architectures.

References

- 1. This compound CAS#: 638-38-0 [m.chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. bangchemicals.com [bangchemicals.com]

- 4. manganese(III) acetate dihydrate | C6H9MnO6 | CID 160554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Manganese(III)_acetate [chemeurope.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Sciencemadness Discussion Board - Manganese ii and iii acetates - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Manganese(III) acetate - Wikipedia [en.wikipedia.org]

- 10. This compound - Crystal growing [en.crystalls.info]

- 11. Manganese Acetate – High-Purity Catalyst & Industrial Chemical Compound_Food minerals_Food additives_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]

- 12. This compound | 638-38-0 [chemicalbook.com]

- 13. manganese(III) acetate [chemister.ru]

- 14. Page loading... [wap.guidechem.com]

- 15. Buy Manganese(III) acetate | 993-02-2 [smolecule.com]

- 16. Manganese(iii) acetate in organic synthesis: a review of the past decade - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Manganese Acetate for Chemical Industries [manglamchemicals.com]

- 18. Page loading... [guidechem.com]

- 19. Manganese(iii) acetate in organic synthesis: a review of the past decade - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]

- 21. Recent advances in manganese(iii) acetate mediated organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Manganese(iii) acetate in organic synthesis: a review of the past decade | Semantic Scholar [semanticscholar.org]

- 23. Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Preparation of Manganese(III)acetate from Potassium Permanganate - [www.rhodium.ws] [chemistry.mdma.ch]

An In-depth Technical Guide to the Hydrolysis of Manganese(II) Acetate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles, experimental protocols, and quantitative data associated with the hydrolysis of manganese(II) acetate in aqueous solutions. Understanding these processes is critical for applications ranging from the synthesis of manganese-based nanoparticles and catalysts to the stability of manganese-containing formulations in drug development.

Introduction to the Hydrolysis of this compound

This compound, commonly found as the tetrahydrate (Mn(CH₃COO)₂·4H₂O), is a pale pink, water-soluble salt.[1][2] In aqueous solutions, it dissociates into the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, and acetate ions, CH₃COO⁻.[1] The subsequent hydrolysis involves the interaction of these ions with water, influencing the solution's pH and potentially leading to the precipitation of various manganese compounds. A 5% aqueous solution of this compound is nearly neutral, with a pH of approximately 7.0, indicating a balance between the acidic hydrolysis of the manganese ion and the basic hydrolysis of the acetate ion.[1]

The hydrolysis of this compound is a complex process that is sensitive to pH, temperature, concentration, and the presence of oxidizing agents. Aqueous solutions can be unstable and susceptible to oxidation, where Mn(II) is converted to Mn(III), leading to the formation of brown precipitates.[3] This process can be suppressed by the addition of excess acetic acid.

Chemical Principles of Hydrolysis

The overall hydrolysis of this compound in an aqueous solution can be understood by considering the individual reactions of the dissociated ions with water.

2.1 Hydrolysis of the Hexaaquamanganese(II) Ion

The [Mn(H₂O)₆]²⁺ ion acts as a weak Brønsted-Lowry acid, donating a proton to a water molecule to form the manganese hydroxide cation, [Mn(OH)]⁺. This is a stepwise process, with subsequent deprotonation events leading to the formation of neutral manganese(II) hydroxide, Mn(OH)₂, and other polynuclear species, particularly as the pH increases.

The primary hydrolysis equilibrium is:

[Mn(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Mn(OH)(H₂O)₅]⁺(aq) + H₃O⁺(aq)

Further hydrolysis can lead to the precipitation of manganese(II) hydroxide:

[Mn(H₂O)₆]²⁺(aq) + 2H₂O(l) ⇌ Mn(OH)₂(s) + 2H₃O⁺(aq)

2.2 Hydrolysis of the Acetate Ion

The acetate ion, CH₃COO⁻, is the conjugate base of a weak acid (acetic acid, CH₃COOH) and therefore acts as a weak Brønsted-Lowry base in water. It accepts a proton from water, producing hydroxide ions and increasing the pH.

The hydrolysis equilibrium for the acetate ion is:

CH₃COO⁻(aq) + H₂O(l) ⇌ CH₃COOH(aq) + OH⁻(aq)

2.3 Oxidation of Manganese(II)

A critical aspect of this compound hydrolysis, particularly in the presence of atmospheric oxygen, is the oxidation of Mn(II) to higher oxidation states, primarily Mn(III). This oxidation is often the rate-limiting step in the formation of various manganese oxides and oxyhydroxides. The Mn(III) species are prone to rapid hydrolysis and precipitation. This can lead to the formation of compounds such as manganese(III) oxyhydroxide (MnOOH) or, through further reactions, mixed-valence oxides like hausmannite (Mn₃O₄).

Quantitative Data

The following tables summarize the key quantitative data related to the hydrolysis of this compound.

Table 1: Hydrolysis Constants for the Manganese(II) Ion at 298 K

| Equilibrium Reaction | log K | Reference |

| Mn²⁺ + H₂O ⇌ MnOH⁺ + H⁺ | -10.59 | |

| Mn²⁺ + 2H₂O ⇌ Mn(OH)₂ + 2H⁺ | -22.2 | |

| Mn²⁺ + 3H₂O ⇌ Mn(OH)₃⁻ + 3H⁺ | -34.8 | |

| 2Mn²⁺ + H₂O ⇌ Mn₂OH³⁺ + H⁺ | -10.56 |

Table 2: Hydrolysis Constant for the Acetate Ion at 298 K

| Equilibrium Reaction | Kb | Reference |

| CH₃COO⁻ + H₂O ⇌ CH₃COOH + OH⁻ | 5.56 x 10⁻¹⁰ | [4][5] |

Table 3: Solubility Product of Manganese(II) Hydroxide at 298 K

| Compound | Formula | Ksp | Reference |

| Manganese(II) Hydroxide | Mn(OH)₂ | 1.9 x 10⁻¹³ | [6] |

Experimental Protocols

This section outlines a general methodology for the preparation of manganese oxide nanoparticles via the hydrolysis of this compound, as well as techniques for monitoring the process and characterizing the products.

4.1 Materials and Reagents

-

This compound tetrahydrate (Mn(CH₃COO)₂·4H₂O)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Nitrogen or Argon gas (for inert atmosphere)

4.2 Protocol for Forced Hydrolysis and Nanoparticle Synthesis

This protocol is a generalized procedure based on the principles of forced hydrolysis to produce manganese oxide nanoparticles.

-

Solution Preparation: Prepare an aqueous solution of this compound at the desired concentration (e.g., 0.2-0.4 mol/dm³ for Mn₃O₄ or 1.6-2.0 mol/dm³ for α-MnOOH).[7]

-

pH Adjustment (Optional): For the synthesis of specific phases like α-MnOOH, adjust the pH of the solution by adding a controlled amount of acid (e.g., 0.2-0.3 mol/dm³ HCl).[7]

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) to minimize oxidation if the goal is to study the hydrolysis of Mn(II) without immediate oxidation. For the synthesis of manganese oxides, this step may be omitted or controlled.

-

Heating and Aging: Heat the solution to a specific temperature (e.g., 80°C) and maintain it for a set period (e.g., 2-24 hours) with constant stirring.[7] This "aging" process promotes the hydrolysis and subsequent precipitation of manganese compounds.

-

Product Collection: After the aging period, cool the suspension to room temperature. Collect the precipitate by centrifugation or filtration.

-

Washing: Wash the collected precipitate multiple times with deionized water and then with a solvent like ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) for several hours.

4.3 Monitoring and Characterization Techniques

-

pH Measurement: Use a calibrated pH meter to monitor the pH of the solution throughout the hydrolysis process. A decrease in pH over time can indicate the release of H⁺ ions from the hydrolysis of the [Mn(H₂O)₆]²⁺ ion.

-

UV-Visible Spectroscopy: Monitor the concentration of manganese species in the solution. The formation of Mn(III) complexes can be observed by changes in the absorption spectrum.

-

X-Ray Diffraction (XRD): Characterize the crystal structure and phase purity of the solid hydrolysis products. The diffraction patterns can be compared with standard JCPDS data to identify phases such as Mn(OH)₂, MnOOH, Mn₃O₄, and Mn₂O₃.

-

Raman Spectroscopy: Provide complementary information on the structure and phase of the manganese oxides formed. Different manganese oxides have distinct Raman spectral fingerprints.

-

Electron Microscopy (SEM/TEM): Investigate the morphology, particle size, and microstructure of the precipitated nanoparticles.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the functional groups present in the products and confirm the presence of Mn-O bonds.

Visualizations

5.1 Signaling Pathway for Hydrolysis and Oxidation

Caption: Hydrolysis and oxidation pathway of this compound.

5.2 Experimental Workflow for Studying Hydrolysis

Caption: General experimental workflow for hydrolysis studies.

5.3 Logical Relationship of pH and Hydrolysis Products

Caption: Influence of pH on manganese hydrolysis products.

References

- 1. researchgate.net [researchgate.net]

- 2. Potentiometric study of the complex-formation equilibria of manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II) with ethylenediamine-N-acetic acid - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. journal.environcj.in [journal.environcj.in]

- 4. [PDF] Raman spectroscopy study of manganese oxides: Tunnel structures | Semantic Scholar [semanticscholar.org]

- 5. Natural Synthesis, Characterisation, and Photocatalytic Performance of Nanoparticles made of Manganese Dioxide using Manganese Acetate Tetrahydrate as Precursor [ijraset.com]

- 6. Preparation and Characterization of Nanostructured Manganese Oxide for Supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitive and selective indirect kinetic spectrophotometric determination of manganese in agricultural samples - Analyst (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of Manganese(II) Acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(II) acetate, with the chemical formula Mn(CH₃COO)₂, is a versatile compound utilized as a catalyst, a fertilizer, and a precursor in the synthesis of advanced materials and potential therapeutic agents.[1] It typically exists as a white or pale pink solid in various hydration states, including anhydrous, dihydrate, and tetrahydrate forms.[1] The manganese(II) ion possesses a high-spin d⁵ electronic configuration, which results in a lack of crystal field stabilization energy and allows for diverse coordination geometries, although an octahedral arrangement is most common.[2][3]

For researchers in materials science and drug development, a thorough understanding of the structural and electronic properties of this compound and its derivatives is paramount. Spectroscopic techniques provide the essential tools for this characterization. This technical guide offers an in-depth overview of the key spectroscopic methods used to analyze this compound, complete with experimental protocols, tabulated data, and workflow visualizations to support research and development efforts.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint for identification and structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly sensitive to the coordination environment of the acetate ligands. The positions of the carboxylate stretching frequencies can distinguish between monodentate, bidentate, and bridging coordination modes. In solid-state this compound, the acetate groups often act as bridging ligands.[2]

Quantitative Data: Infrared Spectroscopy

| Hydration State | Carboxylate Symmetric Stretch (ν_s(COO⁻)) cm⁻¹ | Carboxylate Asymmetric Stretch (ν_as(COO⁻)) cm⁻¹ | Other Key Bands (cm⁻¹) | Reference |

| Anhydrous | 1388 | 1566 | - | [2] |

| Tetrahydrate | ~1400 | ~1560 | Broad O-H stretch (~3400) | [4] |

| Complexed | 1387, 1333 | 1639, 1559 | 652, 608 (Acetate Modes) | [3] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Ensure the sample is dry and finely powdered. No special preparation is needed for ATR.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount of the this compound powder onto the ATR crystal, ensuring good contact using the pressure clamp.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is processed (ATR correction, baseline correction) using the instrument's software.

Raman Spectroscopy

Raman spectroscopy is complementary to IR and is particularly useful for studying the Mn-O vibrations, which are often weak in the IR spectrum.

Quantitative Data: Raman Spectroscopy

Data for specific peak assignments in Raman spectra of this compound is sparse in readily available literature, but spectra are available for comparison.[5][6] The technique is valuable for confirming the presence of Mn-O bonds and the overall vibrational structure of the acetate ligand.

Experimental Protocol: FT-Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline or powdered sample is placed into a glass capillary tube or an aluminum sample cup.

-

Instrumentation: An FT-Raman spectrometer, typically with a 1064 nm Nd:YAG laser source to minimize fluorescence, is used.

-

Data Acquisition: The laser is focused on the sample. Spectra are collected in a 180° backscattering geometry. Laser power should be optimized (e.g., 100-300 mW) to avoid sample degradation.

-

Analysis: The spectrum is recorded over a Raman shift range of approximately 3500-100 cm⁻¹ with a resolution of 4 cm⁻¹.

Electronic Spectroscopy: UV-Visible

UV-Visible spectroscopy provides information about the d-d electronic transitions of the Mn(II) ion. For the high-spin d⁵ Mn(II) ion, all d-d transitions are spin-forbidden, resulting in very weak, pale-colored complexes. The hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, is known for its very pale pink color.[7]

Quantitative Data: UV-Visible Spectroscopy

| Species | Solvent/State | Absorption Features | Reference |

| Mn(OAc)₂·4H₂O | DMF/H₂O (10%) | Wide absorption band with an edge at 440 nm (fresh solution) | [8] |